3-(5-Bromothiophen-2-yl)-N'-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-(5-Bromothiophen-2-yl)-N’-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide is a complex organic compound that features a pyrazole ring substituted with a bromothiophene group and a hydroxybenzylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromothiophen-2-yl)-N’-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable 1,3-diketone under acidic or basic conditions.
Introduction of the bromothiophene group: This step involves the bromination of thiophene followed by its coupling with the pyrazole ring using a palladium-catalyzed cross-coupling reaction.
Formation of the hydroxybenzylidene moiety: This is typically done by condensing 3-hydroxybenzaldehyde with the pyrazole derivative under reflux conditions in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for monitoring and adjusting parameters.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The carbonyl group in the hydroxybenzylidene moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromothiophene group can be substituted with various nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(5-Bromothiophen-2-yl)-N’-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(5-Bromothiophen-2-yl)-N’-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Material Science: It may participate in electron transfer processes, contributing to its electronic properties.
Comparison with Similar Compounds
Similar Compounds
3-(5-Bromothiophen-2-yl)-1H-pyrazole-5-carbohydrazide: Lacks the hydroxybenzylidene moiety.
N’-(3-Hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide: Lacks the bromothiophene group.
3-(5-Bromothiophen-2-yl)-N’-(benzylidene)-1H-pyrazole-5-carbohydrazide: Lacks the hydroxy group on the benzylidene moiety.
Uniqueness
The presence of both the bromothiophene group and the hydroxybenzylidene moiety in 3-(5-Bromothiophen-2-yl)-N’-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide makes it unique, providing a combination of electronic and structural properties that can be exploited in various applications.
Properties
CAS No. |
303104-92-9 |
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Molecular Formula |
C15H11BrN4O2S |
Molecular Weight |
391.2 g/mol |
IUPAC Name |
5-(5-bromothiophen-2-yl)-N-[(E)-(3-hydroxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H11BrN4O2S/c16-14-5-4-13(23-14)11-7-12(19-18-11)15(22)20-17-8-9-2-1-3-10(21)6-9/h1-8,21H,(H,18,19)(H,20,22)/b17-8+ |
InChI Key |
DREMFXIYUWJROJ-CAOOACKPSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)O)/C=N/NC(=O)C2=NNC(=C2)C3=CC=C(S3)Br |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=NNC(=O)C2=NNC(=C2)C3=CC=C(S3)Br |
Origin of Product |
United States |
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